molecular formula C13H9NO6S B587158 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 88373-20-0

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B587158
CAS No.: 88373-20-0
M. Wt: 307.276
InChI Key: VAJPEDBLFSUKLQ-UHFFFAOYSA-N
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Description

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one is a seven-membered heterocyclic compound featuring a dibenzoxazepine core substituted with a sulfooxy (-OSO₃H) group at the 7-position. The sulfooxy group’s electron-withdrawing nature may influence reactivity and binding interactions, distinguishing it from analogs with amino, nitro, or alkyl substituents.

Properties

IUPAC Name

(6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-13-9-3-1-2-4-11(9)19-12-7-8(20-21(16,17)18)5-6-10(12)14-13/h1-7H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJPEDBLFSUKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(O2)C=C(C=C3)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858407
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88373-20-0
Record name 11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives

    Substitution: Substituted derivatives with various functional groups

Mechanism of Action

The mechanism of action of 7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Amino Derivatives

  • This compound is structurally related to SN00797640 but lacks the sulfooxy group, suggesting reduced solubility and altered target interactions .
  • 2-Amino-10-methyldibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 23474-62-6): Substitution at the 2-position may sterically hinder interactions with biological targets compared to the 7-position .

Alkyl and Halogen Derivatives

  • 6,7,8,9-Tetrafluoro-dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS 123959-10-4) : Fluorination improves lipophilicity and bioavailability, contrasting with the hydrophilic sulfooxy group .

Nitro and Carboxamide Derivatives

  • 8-Amide-dibenz[b,f][1,4]oxazepin-11(10H)-one : Inactive in antigiardial assays, underscoring the necessity of substituent-specific design .

Microwave-Assisted Ugi Reactions

Dibenzoxazepinones are efficiently synthesized via microwave-assisted Ugi four-component reactions (4CR) followed by intramolecular o-arylation. For example, Xing et al. achieved 81–97% yields of dibenz[b,f][1,4]oxazepin-11(10H)-ones in 30 minutes using this method . The sulfooxy derivative could theoretically be synthesized via post-Ugi sulfonation, though direct evidence is lacking.

Nucleophilic Substitution

Nitro-substituted dibenzoxazepinones undergo regioselective nucleophilic displacement.

Antiparasitic Activity

The 7-amide derivative SN00797640 (IC₅₀ = 0.18 μM) demonstrates potent activity against Giardia duodenalis, while positional isomers and alkyl analogs are inactive . The sulfooxy group’s contribution to antiparasitic activity remains unexplored but merits investigation.

Multidrug Resistance (MDR) Reversal

Substituted dibenzoxazepinones, particularly those with hydrophobic groups, reverse MDR in cancer cells by inhibiting P-glycoprotein . The sulfooxy derivative’s polar nature may limit membrane permeability, necessitating structural optimization.

Data Tables

Table 1. Key Derivatives of Dibenz[b,f][1,4]oxazepin-11(10H)-one

Compound Name Substituent Position CAS Number Biological Activity (IC₅₀ or EC₅₀) Reference ID
7-(Sulfooxy)dibenzoxazepinone 7 N/A Not reported -
9-(Sulfooxy)dibenzoxazepinone 9 88373-18-6 Not reported
SN00797640 (7-amide) 7 N/A 0.18 μM (antigiardial)
8-Amide-dibenzoxazepinone 8 N/A >10 μM (inactive)
6,7,8,9-Tetrafluoro-dibenzoxazepinone 6,7,8,9 123959-10-4 Not reported

Biological Activity

7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one (CAS: 88373-20-0) is a compound belonging to the dibenzo[b,f][1,4]oxazepine class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

  • Molecular Formula : C13H9NO6S
  • Molar Mass : 307.28 g/mol
  • Structural Formula :
    OS(=O)(=O)Oc1ccc2NC(=O)c3ccccc3Oc2c1OS(=O)(=O)Oc_1ccc_2NC(=O)c_3ccccc_3Oc_2c_1

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory, analgesic, and anticancer agent.

Anti-inflammatory Effects

Research indicates that derivatives of dibenz[b,f]oxazepine compounds exhibit anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production in macrophage cell lines . This suggests that this compound may also possess similar inhibitory effects on inflammatory mediators.

Anticancer Properties

Dibenz[b,f]oxazepine derivatives are recognized for their cytotoxic effects against various cancer cell lines. For example:

  • Breast Cancer : Compounds in this class have demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 breast cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit microtubule polymerization, leading to cell cycle arrest in cancer cells .

Case Studies and Research Findings

StudyFindings
Study on TNF-α Inhibition Demonstrated that dibenz[b,f]oxazepine derivatives can significantly reduce TNF-α levels in RAW264.7 macrophages (IC50 = 13.7 ± 0.7 μM) .
Cytotoxicity in Cancer Cells Investigated the effects of dibenz[b,f]oxazepine derivatives on MDA-MB-231 cells, showing marked reduction in cell viability .
Microtubule Interaction Compounds were found to bind at the colchicine site on tubulin, disrupting microtubule dynamics crucial for mitosis .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways involved in inflammation.
  • Induction of Apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.
  • Disruption of Microtubule Dynamics : Leading to impaired mitotic spindle formation.

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